molecular formula C9H19NO3 B134646 (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol CAS No. 157394-46-2

(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol

Katalognummer B134646
CAS-Nummer: 157394-46-2
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: CHYWVAGOJXWXIK-NKWVEPMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol, also known as Boc-2-amino-3-butanol, is a chiral building block used in the synthesis of various pharmaceuticals and biologically active compounds. This compound is widely used in the pharmaceutical industry due to its unique chemical properties and biological activities. In

Wissenschaftliche Forschungsanwendungen

(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol is widely used in the synthesis of various biologically active compounds such as chiral amino alcohols, amino acids, and peptides. This compound is also used as a chiral building block in the synthesis of various pharmaceuticals such as antiviral, anticancer, and anti-inflammatory drugs. (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol is also used in the preparation of chiral ligands for asymmetric catalysis and in the synthesis of chiral polymers.

Wirkmechanismus

(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol acts as a chiral building block in the synthesis of various biologically active compounds. The mechanism of action of these compounds varies depending on their chemical structure and biological target. However, (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol itself does not have any specific mechanism of action and is used primarily as a building block in the synthesis of other compounds.

Biochemische Und Physiologische Effekte

(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol does not have any specific biochemical or physiological effects. However, the compounds synthesized using (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol may exhibit various biological activities such as antiviral, anticancer, and anti-inflammatory properties. The biological activities of these compounds depend on their chemical structure and biological target.

Vorteile Und Einschränkungen Für Laborexperimente

The synthesis of (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol is relatively simple and can be carried out using standard laboratory equipment. This compound is also commercially available, making it easily accessible to researchers. However, (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol is a chiral compound, which means that it can exist in two different enantiomeric forms. The synthesis of chiral compounds can be challenging, and the separation of enantiomers can be time-consuming and expensive.

Zukünftige Richtungen

(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol is a versatile chiral building block with various scientific research applications. Future research could focus on the synthesis of new compounds using (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol as a building block and the evaluation of their biological activities. The development of more efficient and cost-effective methods for the separation of enantiomers could also be explored. Additionally, the use of (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol in the synthesis of chiral polymers and materials could be investigated.

Synthesemethoden

The synthesis of (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol involves the reaction of 3-butyn-2-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butyn-2-ol, which is then reduced using a chiral reducing agent to obtain (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol. The synthesis of (2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol3-butanol is relatively simple and can be carried out using standard laboratory equipment.

Eigenschaften

CAS-Nummer

157394-46-2

Produktname

(2R,3S)-3-(tert-Butoxycarbonylamino)-2-butanol

Molekularformel

C9H19NO3

Molekulargewicht

189.25 g/mol

IUPAC-Name

tert-butyl N-[(2S,3R)-3-hydroxybutan-2-yl]carbamate

InChI

InChI=1S/C9H19NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h6-7,11H,1-5H3,(H,10,12)/t6-,7+/m0/s1

InChI-Schlüssel

CHYWVAGOJXWXIK-NKWVEPMBSA-N

Isomerische SMILES

C[C@@H]([C@@H](C)O)NC(=O)OC(C)(C)C

SMILES

CC(C(C)O)NC(=O)OC(C)(C)C

Kanonische SMILES

CC(C(C)O)NC(=O)OC(C)(C)C

Synonyme

Carbamic acid, [(1S,2R)-2-hydroxy-1-methylpropyl]-, 1,1-dimethylethyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.